

Application Notes and Protocols for DY268 In Vivo Administration and Dosing

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Compound of Interest

Compound Name: DY268

Cat. No.: B15617713

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Introduction

DY268 is a potent and selective non-steroidal antagonist of the Farnesoid X Receptor (FXR).[1] FXR is a nuclear receptor that plays a critical role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism.[2][3] As an FXR antagonist, **DY268** is a valuable tool for investigating the physiological and pathological roles of FXR signaling. Its potential therapeutic applications are being explored in conditions such as drug-induced liver injury (DILI), where FXR antagonism may be beneficial.[1]

These application notes provide comprehensive guidelines for the in vivo administration and dosing of **DY268**, compiled from available literature and formulation protocols. Due to the limited availability of published in vivo studies specifically on **DY268** in mammalian models, this document also includes a detailed protocol for a structurally related non-steroidal FXR antagonist as a practical reference.

Physicochemical and In Vitro Data

A summary of the key in vitro activity and physical properties of **DY268** is presented in the table below.

Parameter	Value	Reference
Target	Farnesoid X Receptor (FXR)	[1]
Activity	Antagonist	[1]
IC ₅₀ (FXR binding)	7.5 nM	[1]
IC ₅₀ (FXR transactivation)	468 nM	[1]
Molecular Formula	C ₂₉ H ₂₉ N ₅ O ₃	N/A
Molecular Weight	511.58 g/mol	N/A
CAS Number	1609564-75-1	[1]

In Vivo Administration and Formulation

Proper formulation is critical for achieving desired exposure and efficacy in in vivo studies. The following are suggested formulations for **DY268** for different administration routes. It is recommended to prepare fresh solutions for each experiment.

Formulation Protocols

Protocol	Composition	Achievable Concentration	Administration Route
1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 5 mg/mL	Intraperitoneal (i.p.), Intravenous (i.v.)
2	10% DMSO, 90% Corn oil	≥ 5 mg/mL	Oral (p.o.), Intraperitoneal (i.p.)
3	10% DMSO, 90% (20% SBE-β-CD in saline)	≥ 5 mg/mL	Intraperitoneal (i.p.), Intravenous (i.v.)

Note: The choice of vehicle should be determined by the specific experimental design and animal model. It is crucial to include a vehicle-only control group in all in vivo experiments. For oral administration, corn oil is a commonly used vehicle for lipophilic compounds. For

parenteral routes, formulations containing PEG300, Tween-80, and SBE- β -CD can improve solubility.

In Vivo Dosing Guidelines (Exemplary Protocol with a Non-Steroidal FXR Antagonist)

As of the latest literature review, specific in vivo dosing protocols for **DY268** in mammalian models have not been published. However, a study on a similar non-steroidal FXR antagonist, referred to as compound 15 (FLG249), provides a valuable reference for experimental design. [\[4\]](#)

Exemplary Study in Mice with FLG249

- Animal Model: Male C57BL/6J mice[\[4\]](#)
- Compound: FLG249 (a non-steroidal FXR antagonist)[\[4\]](#)
- Dose: 10 mg/kg[\[4\]](#)
- Administration Route: Oral gavage (p.o.)[\[4\]](#)
- Vehicle: 0.5% methylcellulose solution[\[4\]](#)
- Dosing Regimen: Single dose[\[4\]](#)
- Endpoint: Evaluation of FXR target gene expression in the ileum 6 hours post-administration. [\[4\]](#)

This protocol can serve as a starting point for dose-ranging studies with **DY268**. It is recommended to perform initial dose-finding experiments to determine the optimal dose that achieves the desired level of target engagement without causing toxicity.

Pharmacokinetic Data of a Non-Steroidal FXR Antagonist

Pharmacokinetic (PK) parameters for a non-steroidal FXR antagonist (Compound 15/FLG249) following oral administration in rats are provided below as a reference.[\[4\]](#)

Parameter	Value
Dose (p.o.)	3 mg/kg
C _{max} (ng/mL)	934.03 ± 45.66
T _{max} (min)	180
AUC ₀₋₃₆₀ (µg·min/mL)	94.60 ± 18.54

Experimental Protocols

General Protocol for Evaluating DY268 in a Mouse Model of Drug-Induced Liver Injury (DILI)

This protocol describes a general method for inducing DILI in mice using acetaminophen (APAP) and a suggested approach for evaluating the protective effects of **DY268**.

1. Animal Model:

- Male C57BL/6 mice, 8-10 weeks old.

2. Materials:

- DY268**
- Acetaminophen (APAP)
- Vehicle for **DY268** (e.g., 10% DMSO, 90% Corn oil for oral administration)
- Saline

3. Experimental Design:

- Group 1: Vehicle Control: Administer vehicle for **DY268** followed by saline.
- Group 2: APAP Only: Administer vehicle for **DY268** followed by APAP.
- Group 3: **DY268** + APAP: Administer **DY268** at the desired dose(s) followed by APAP.

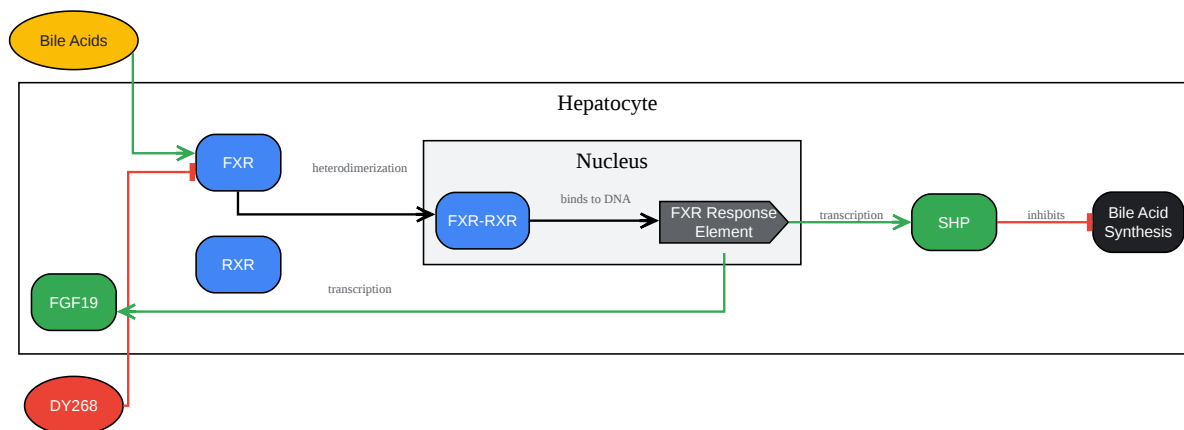
- Group 4: **DY268** Only: Administer **DY268** at the highest dose followed by saline.

4. Procedure:

- Fast mice overnight before APAP administration.
- Administer **DY268** or its vehicle by oral gavage. The timing of **DY268** pre-treatment should be optimized based on its pharmacokinetic profile (typically 1-2 hours before the insult).
- Administer a single intraperitoneal (i.p.) injection of APAP (e.g., 300-400 mg/kg in warm saline).
- Monitor animals for clinical signs of distress.
- Collect blood samples via cardiac puncture at a specified time point (e.g., 24 hours) after APAP administration for serum biochemistry analysis (ALT, AST).
- Euthanize animals and collect liver tissue for histopathological analysis (H&E staining) and gene expression analysis (qRT-PCR for FXR target genes).

Signaling Pathway and Experimental Workflow Diagrams

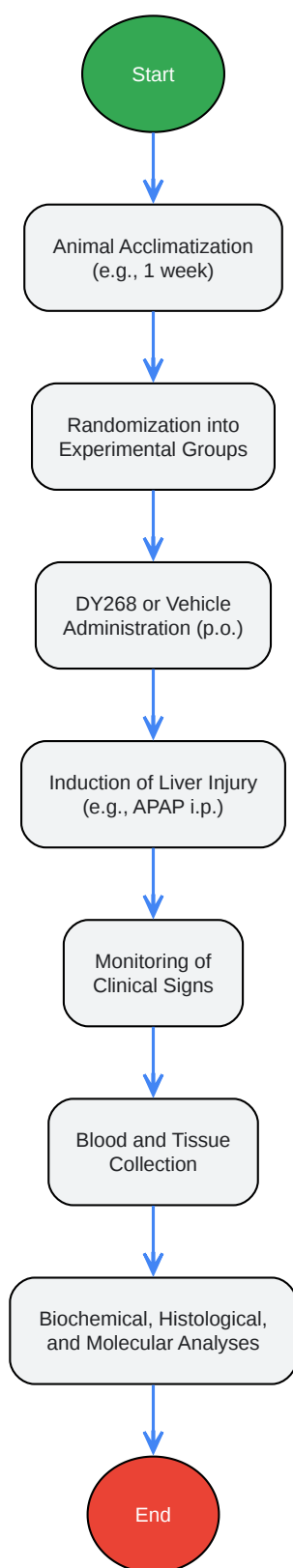
FXR Signaling Pathway Antagonized by DY268



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Caption: FXR signaling pathway and its antagonism by **DY268**.

Experimental Workflow for In Vivo Evaluation of DY268



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Caption: General workflow for an in vivo DILI study.

Conclusion

DY268 is a potent research tool for elucidating the roles of FXR in health and disease. While specific in vivo data for **DY268** in mammalian models is currently limited, the information on its formulation and the provided exemplary protocol for a similar compound offer a solid foundation for initiating in vivo studies. Careful dose-finding and pharmacokinetic studies are recommended to establish an effective and safe dosing regimen for your specific experimental model and research question.

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